1-(3-Hydrazinylphenyl)-1H-tetrazole
Description
Structure
3D Structure
Properties
CAS No. |
847737-47-7 |
|---|---|
Molecular Formula |
C7H8N6 |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8N6/c8-10-6-2-1-3-7(4-6)13-5-9-11-12-13/h1-5,10H,8H2 |
InChI Key |
OYXOAKPOSISHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NN |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Hydrazinylphenyl 1h Tetrazole and Its Precursors
Tetrazole Ring Formation Strategies
The synthesis of the tetrazole ring is a cornerstone of creating 1-(3-Hydrazinylphenyl)-1H-tetrazole. Several powerful and versatile methods have been developed for this purpose.
[2+3] Cycloaddition Reactions (e.g., Nitriles and Azides)
The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most direct and widely employed method for forming a tetrazole ring. acs.orgnih.gov This reaction, first described in 1901, involves the interaction of the nitrile's triple bond with the three nitrogen atoms of an azide. nih.gov The reaction can proceed with either organic azides or azide salts. acs.org When using organic azides, the reaction is typically regioselective, yielding a single alkylated product. acs.org However, the use of azide salts, such as sodium azide, is more common for synthesizing 1H-tetrazoles due to its broader substrate scope with various nitriles. acs.org The reaction often requires elevated temperatures, but the use of catalysts can facilitate the process under milder conditions. acs.orgthieme-connect.com Electron-withdrawing groups on the nitrile can enhance the reaction rate. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Nitrile | Organic Azide | 1-Substituted Tetrazole | Regioselective, often requires activated nitriles. acs.org |
| Nitrile | Azide Salt (e.g., NaN3) | 1H-Tetrazole | Broader nitrile scope, often requires heat. acs.org |
Multicomponent Reactions for Tetrazole Synthesis (e.g., Ugi-azide reactions)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrazoles in a single step. The Ugi-azide reaction is a prominent example, involving an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide). researchgate.netmdpi.comscielo.org.mx This one-pot procedure allows for the rapid generation of diverse 1,5-disubstituted tetrazoles under mild conditions. mdpi.comscielo.org.mx The versatility of the Ugi-azide reaction lies in the ability to vary the four starting components, leading to a vast library of tetrazole derivatives. scielo.org.mx Ultrasound irradiation has been shown to assist in these reactions, often leading to solvent-free conditions. mdpi.com
| Reaction Type | Components | Product | Advantages |
| Ugi-Azide | Aldehyde/Ketone, Amine, Isocyanide, Azide | 1,5-Disubstituted-1H-tetrazole | High efficiency, mild conditions, structural diversity. researchgate.netmdpi.comscielo.org.mxbeilstein-journals.orgnih.gov |
Catalytic Approaches to Tetrazole Formation (e.g., Metal-catalyzed cyclizations)
Various metal catalysts have been developed to facilitate the synthesis of tetrazoles, often leading to improved yields, shorter reaction times, and milder reaction conditions. thieme-connect.com Both homogeneous and heterogeneous catalysts have been explored. thieme-connect.comacs.org Metal catalysis is believed to activate the cyano group of the nitrile, making it more susceptible to cycloaddition with the azide. nih.gov A range of metal salts and complexes, including those of zinc, copper, and cobalt, have proven effective. thieme-connect.comacs.orgnih.govacs.org For instance, cobalt(II) complexes have been successfully used for the homogeneous catalytic synthesis of 5-substituted 1H-tetrazoles. acs.org Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, offer the advantage of easy separation and reusability. nih.gov
| Catalyst Type | Example | Key Features |
| Homogeneous | Cobalt(II) complexes, Zinc salts | Activate the nitrile group, can lead to milder reaction conditions. acs.orgnih.gov |
| Heterogeneous | Silica Sulfuric Acid, CoY Zeolite | Easy to separate and reuse, environmentally friendly. acs.orgnih.gov |
Introduction of the Hydrazinylphenyl Moiety
The synthesis of the hydrazinylphenyl portion of the target molecule requires specific functionalization of an aromatic ring.
Functionalization of Aromatic Rings for Hydrazine (B178648) Group Introduction
A common and historical method for introducing a hydrazine group onto a phenyl ring involves the reduction of a diazonium salt. wikipedia.org This process typically starts with the diazotization of a primary aromatic amine, such as 3-aminophenyl-1H-tetrazole, using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. weebly.com The resulting diazonium salt is then reduced, for example with sodium sulfite, to yield the corresponding phenylhydrazine (B124118) derivative. wikipedia.org This classical approach, pioneered by Emil Fischer, remains a fundamental strategy in synthetic organic chemistry. wikipedia.org Alternative methods for synthesizing hydrazine derivatives include the electrophilic amination of amines and nickel-catalyzed cross-coupling reactions. organic-chemistry.org
Coupling Reactions for Phenyl-Hydrazine Linkage Construction
The formation of the phenyl-hydrazine bond is a critical transformation in the synthesis of the target molecule. Several established methods can be employed, with the choice often depending on the nature of the starting materials and desired reaction conditions. A primary and classical route involves the reduction of an aromatic diazonium salt. This process typically starts from an aniline (B41778) derivative, such as 1-(3-aminophenyl)-1H-tetrazole, which is converted to its corresponding diazonium salt using sodium nitrite in a strong acid. The subsequent reduction of this intermediate, commonly with a reagent like tin(II) chloride (SnCl₂), yields the desired phenylhydrazine.
Alternatively, modern cross-coupling reactions offer a direct path to form the C-N bond. Palladium-catalyzed and copper-catalyzed reactions, such as the Buchwald-Hartwig amination, can couple an aryl halide or triflate with hydrazine or a protected hydrazine equivalent. organic-chemistry.org For instance, 1-bromo-3-(1H-tetrazol-1-yl)benzene could be coupled with a protected hydrazine, followed by a deprotection step to furnish the final product. These catalytic methods are valued for their broad functional group tolerance and often proceed under milder conditions than classical approaches.
Another strategy involves the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org While more commonly used for producing N-alkylhydrazines, this conceptual approach could be adapted for aryl systems under specific catalytic conditions.
Integrated Synthetic Pathways for this compound
The synthesis of this compound can be achieved through several integrated pathways, which can be broadly categorized as either sequential or convergent.
Sequential Assembly of Tetrazole and Hydrazinylphenyl Units
Sequential synthesis involves the step-by-step construction of the molecule, where one functional group is formed first, followed by the other on the same molecular scaffold.
One logical sequence begins with the formation of the tetrazole ring on a substituted benzene (B151609) precursor. This pathway can start from 3-nitroaniline, which is converted to 3-nitrobenzonitrile (B78329) via a Sandmeyer reaction. The nitrile group is then transformed into the tetrazole ring through a [3+2] cycloaddition reaction with an azide source, such as sodium azide. nih.gov This cycloaddition is often catalyzed by Lewis acids or other promoters. organic-chemistry.orgnih.gov The final step involves the reduction of the nitro group on the resulting 1-(3-nitrophenyl)-1H-tetrazole. While direct reduction of a nitro group to a hydrazine is possible, a more controlled and common method is a two-step process: reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the hydrazine moiety.
A second, highly viable sequential pathway begins with a pre-existing aniline derivative and introduces the hydrazine functionality last. This route would start with the synthesis of 1-(3-aminophenyl)-1H-tetrazole, which can be readily prepared by the reduction of 1-(3-nitrophenyl)-1H-tetrazole. The amino group of this precursor is then diazotized at low temperatures (0–5 °C) with sodium nitrite and a mineral acid. The resulting diazonium salt is then reduced in situ to the target hydrazine compound using a reducing agent like stannous chloride or sodium sulfite. This represents a reliable and frequently used method for converting aromatic amines to hydrazines.
Convergent Synthetic Strategies for the Target Compound
Convergent synthesis involves the independent preparation of key molecular fragments, which are then joined together in a final step. For a relatively small molecule like this compound, this approach is less common than sequential strategies. However, a hypothetical convergent route could involve the coupling of a pre-formed phenylhydrazine derivative with a tetrazole-containing fragment.
For example, a metal-catalyzed cross-coupling reaction could be envisioned. One fragment could be a (3-hydrazinylphenyl)boronic acid or a similar organometallic species, which would be coupled with a halogenated tetrazole, such as 1-bromo-1H-tetrazole. Conversely, a tetrazole-containing organometallic reagent could be coupled with a protected 3-bromo-phenylhydrazine. The complexity and potential for side reactions in preparing the necessary fragments often make this approach less efficient than a linear sequence for this specific target.
Sustainable and Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and the use of environmentally friendly methods. rsc.orgjchr.orgeurekaselect.com These principles can be effectively applied to the synthesis of this compound.
Application of Solvent-Free Conditions
A key step in many synthetic routes to the target compound is the [3+2] cycloaddition reaction to form the tetrazole ring. This reaction can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. benthamdirect.comresearchgate.netacs.org The reaction between an organic nitrile and sodium azide can be achieved by simply grinding the reactants together, sometimes with the aid of a solid catalyst or by using microwave irradiation to accelerate the reaction. organic-chemistry.orgresearchgate.net These solvent-free methods not only reduce environmental impact but can also lead to shorter reaction times and simpler product isolation procedures. rsc.org
| Reaction Step | Reactants | Conditions | Yield | Reference |
| Tetrazole Synthesis | Cyclic Ketone, NaN₃, AlCl₃ | Grinding, 50 °C, 10-15 min | High | researchgate.net |
| Tetrazole Synthesis | Amine, TEOF, NaN₃, ASBN Catalyst | Solvent-free, 120 °C, 3 h | Good to Excellent | acs.org |
| Tetrazole Synthesis | Amine, TEOF, NaN₃, Natrolite Zeolite | Solvent-free, 110-120 °C | High | rsc.org |
Table 1: Examples of Solvent-Free Conditions in Tetrazole Synthesis TEOF: Triethyl orthoformate; ASBN: Ag/sodium borosilicate nanocomposite. Data is illustrative of tetrazole synthesis in general.
Development of Environmentally Benign Catalytic Systems (e.g., Biocatalysis, Organocatalysis, Photocatalysis)
The development of non-toxic, recyclable, and efficient catalysts is a cornerstone of green synthesis.
Organocatalysis : The use of small, metal-free organic molecules as catalysts has gained significant traction. rsc.org For the synthesis of 5-substituted 1H-tetrazoles from nitriles, the amino acid L-proline has been shown to be an effective, inexpensive, and environmentally benign catalyst. thieme-connect.com Such a catalyst could be readily employed in the sequential synthesis pathway starting from 3-nitrobenzonitrile, offering a safer alternative to potentially hazardous Lewis acid catalysts. thieme-connect.com Other organocatalytic systems have also been developed for various tetrazole syntheses. organic-chemistry.orgnih.govacs.org
| Catalyst | Substrate Scope | Conditions | Key Advantages | Reference |
| L-Proline | Aliphatic/Aryl Nitriles, Thiocyanates | DMF, 110 °C | Metal-free, inexpensive, simple workup | thieme-connect.com |
| Pyrrolidinium Azide | Organic Nitriles | Microwave heating, neutral conditions | Accelerates azide-nitrile coupling | organic-chemistry.org |
Table 2: Organocatalytic Systems for Tetrazole Formation DMF: Dimethylformamide. Data is based on general tetrazole synthesis.
Biocatalysis : While the application of enzymes or whole-cell systems (biocatalysis) for the direct synthesis of this compound is not widely reported, biocatalytic methods are known for related transformations, such as the reduction of nitro groups or the formation of C-N bonds. Future research could explore the development of specific enzymes to catalyze key steps in the synthesis, offering a highly selective and green manufacturing route.
Photocatalysis : The use of light to drive chemical reactions represents a powerful green tool. nih.gov Photocatalysis has been applied to various C-N coupling reactions, providing a potential pathway for forming the phenyl-hydrazine linkage under mild conditions. organic-chemistry.org For example, a Ni(II)-bipyridine complex has been shown to catalyze the photochemical coupling of aryl chlorides with hydrazides. organic-chemistry.org Furthermore, photochemical transformations of the tetrazole ring itself are known, although these are more often associated with ring cleavage or rearrangement rather than formation. nih.govgoogle.com The development of a photocatalytic cycle for either the tetrazole formation or the C-N bond coupling could offer a sustainable synthetic strategy powered by light.
Atom Economy and Waste Minimization Strategies
In the synthesis of this compound and its precursors, the principles of atom economy and waste minimization are crucial for developing environmentally and economically sustainable processes. These strategies focus on maximizing the incorporation of reactant atoms into the final product and reducing the generation of hazardous byproducts and waste streams.
A key precursor to this compound is 1-(3-aminophenyl)-1H-tetrazole. The synthesis of this intermediate often involves the reaction of 3-aminobenzonitrile (B145674) with an azide source. Traditional methods for tetrazole synthesis have sometimes utilized reagents that are hazardous or produce significant waste. mit.eduacs.org However, advancements in green chemistry offer more sustainable alternatives.
One of the primary reactions in the synthesis of the target compound's precursors is diazotization. The conversion of a primary aromatic amine to a diazonium salt is a fundamental step. organic-chemistry.orgbyjus.comnumberanalytics.com This reaction typically involves the use of nitrous acid, generated in situ from sodium nitrite and a strong acid. organic-chemistry.org While effective, this process can generate acidic waste streams that require neutralization.
The subsequent reduction of the diazonium salt to form the hydrazine moiety, or the reduction of a nitro group in a precursor like 1-(3-nitrophenyl)-1H-tetrazole, presents further opportunities for green chemistry applications. Catalytic hydrogenation is a prominent example of an atom-economical method. numberanalytics.comyoutube.com This process uses hydrogen gas as the reductant and a catalyst, often a transition metal like palladium, platinum, or nickel, to facilitate the reaction. numberanalytics.com The primary byproduct is water, making it a much cleaner alternative to stoichiometric reducing agents that generate large amounts of inorganic waste.
Key strategies for improving atom economy and minimizing waste in the synthesis of this compound and its precursors include:
Catalytic Approaches: The use of catalysts is central to modern green synthesis. catalysis.blog Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both catalyst waste and product contamination. acs.orgrsc.org For instance, the use of reusable catalysts like CoY zeolite has been reported for the synthesis of 5-substituted 1H-tetrazoles, offering a safer and more cost-effective alternative to conventional Lewis acid catalysts. acs.org Nanomaterial-based catalysts are also gaining attention due to their high surface area and catalytic efficiency, which can lead to faster reactions and lower energy consumption. nih.govrsc.org
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthetic process. The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. organic-chemistry.org Research has shown that the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide can be effectively carried out in water using zinc salts as catalysts, which also minimizes the risk of generating explosive hydrazoic acid. organic-chemistry.org When organic solvents are necessary, greener alternatives with lower toxicity and environmental impact are preferred.
Process Intensification: Continuous flow synthesis is an emerging technology that offers significant advantages in terms of safety, efficiency, and waste reduction. mit.edu By conducting reactions in a microreactor, only small amounts of hazardous intermediates, such as hydrazoic acid, are present at any given time, significantly reducing the risk of explosion. mit.edu This technique also allows for better control over reaction parameters, leading to higher yields and purities, and consequently less waste from purification steps. mit.edu
Waste Valorization: In cases where waste generation is unavoidable, exploring methods to convert waste into valuable products is a key aspect of a circular economy approach. For example, research is being conducted on converting various forms of waste into catalysts for chemical synthesis. mdpi.comrsc.org
Table of Research Findings on Atom Economy and Waste Minimization in Tetrazole Synthesis:
| Synthetic Strategy | Key Features | Advantages | Relevant Precursor Step |
| Catalytic Hydrogenation | Use of H₂ gas and a reusable metal catalyst (e.g., Pd, Pt, Ni). numberanalytics.comyoutube.com | High atom economy, produces water as the main byproduct, catalyst can be recycled. numberanalytics.comcatalysis.blog | Reduction of 1-(3-nitrophenyl)-1H-tetrazole. |
| Aqueous Synthesis | Utilizes water as the reaction solvent, often with a metal salt catalyst like ZnBr₂. organic-chemistry.org | Environmentally benign, reduces explosion hazards associated with hydrazoic acid, high purity of products. organic-chemistry.org | Synthesis of 1-(3-aminophenyl)-1H-tetrazole from 3-aminobenzonitrile. |
| Continuous Flow Synthesis | Reaction is performed in a continuous flow microreactor. mit.edu | Enhanced safety, improved reaction control, higher yields, reduced waste. mit.edu | General synthesis of tetrazole ring. |
| Heterogeneous Catalysis | Employs solid catalysts (e.g., zeolites, nanomaterials) that are easily separated and reused. acs.orgrsc.org | Catalyst reusability, reduced waste, simplified product purification. rsc.orgnih.govrsc.org | General synthesis of tetrazole ring. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. beilstein-journals.orgnih.gov | High efficiency, reduces the number of synthetic steps, minimizes solvent and energy consumption. beilstein-journals.org | Potential for direct synthesis of functionalized tetrazoles. |
By implementing these strategies, the synthesis of this compound can be made more sustainable, aligning with the growing demand for greener chemical manufacturing processes. The continuous development of novel catalysts and reaction methodologies will likely lead to even more efficient and environmentally friendly synthetic routes in the future.
Advanced Spectroscopic and Analytical Characterization of 1 3 Hydrazinylphenyl 1h Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for elucidating the molecular framework of 1-(3-hydrazinylphenyl)-1H-tetrazole, providing unambiguous evidence of its constitution through the analysis of proton, carbon, and nitrogen nuclei.
The ¹H NMR spectrum is expected to provide distinct signals corresponding to the protons of the phenyl ring, the hydrazine (B178648) group, and the tetrazole ring.
Aromatic Protons: The 1,3-disubstituted benzene (B151609) ring will give rise to a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.0 ppm. rsc.org The four aromatic protons will exhibit spin-spin coupling, leading to a series of multiplets. The exact chemical shifts are influenced by the electron-donating nature of the hydrazine group and the electron-withdrawing character of the tetrazole ring.
Hydrazine Protons: The protons of the hydrazine moiety (-NHNH₂) are expected to appear as broad singlets due to rapid chemical exchange and quadrupolar coupling with the adjacent nitrogen atoms. The -NH- proton signal and the -NH₂ proton signal may be observable in the range of δ 4.0-8.0 ppm, with their precise location and broadness being highly dependent on the solvent, concentration, and temperature. nih.govresearchgate.net
Tetrazole Proton: A key diagnostic signal is the proton on the C5 position of the tetrazole ring. This proton is anticipated to appear as a sharp singlet significantly downfield, likely in the range of δ 8.0-9.5 ppm, a characteristic region for protons attached to electron-deficient heterocyclic systems. researchgate.netrsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound Predicted values based on analogous compounds.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet |
| Hydrazine (-NH-) | 4.0 - 8.0 | Broad Singlet |
| Hydrazine (-NH₂) | 3.5 - 7.0 | Broad Singlet |
| Tetrazole (C5-H) | 8.0 - 9.5 | Singlet |
The ¹³C NMR spectrum provides critical information about the carbon framework, confirming the number of unique carbon environments and their hybridization state.
Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring. The carbon atom attached to the tetrazole ring (C1') and the one bonded to the hydrazine group (C3') will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons will appear in the typical range of δ 110-140 ppm. researchgate.net
Tetrazole Carbon: The sole carbon atom (C5) within the tetrazole ring is a key indicator and is expected to resonate at a downfield position, typically in the range of δ 140-155 ppm, consistent with data from other 1-substituted tetrazoles. rsc.orgconicet.gov.arpnrjournal.comchemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (Ar-C) | 110 - 150 |
| Tetrazole (C5) | 140 - 155 |
¹⁵N NMR is a powerful, albeit less common, technique that offers direct insight into the electronic environment of the nitrogen atoms. wikipedia.org Due to the low natural abundance of the ¹⁵N isotope, these experiments can be time-consuming but provide invaluable data for distinguishing the multiple nitrogen sites in the molecule. wikipedia.org
Tetrazole Nitrogens: Studies on 1-aryl-1H-tetrazoles have established a characteristic shielding order for the four tetrazole nitrogens: N1 > N4 > N2 > N3. conicet.gov.ar The N1 atom, directly bonded to the phenyl ring, is the most shielded, while the N3 atom is the most deshielded. Substituents on the phenyl ring generally induce only small changes in these chemical shifts unless they are in the ortho position. conicet.gov.aracs.orgnih.gov
Hydrazine Nitrogens: The two nitrogen atoms of the hydrazine group would be expected to have distinct chemical shifts, though these are less commonly reported and can be broad.
Table 3: Expected ¹⁵N NMR Chemical Shifts for Tetrazole Ring in this compound Predicted values based on analogous compounds. conicet.gov.aracs.org
| Nitrogen Atom | Expected Chemical Shift Range (δ, ppm) | Relative Shielding |
|---|---|---|
| N1 | -80 to -100 | Most Shielded |
| N2 | -10 to -20 | Deshielded |
| N3 | 0 to +10 | Most Deshielded |
| N4 | -20 to -30 | Shielded |
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁵N signals.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling network among the aromatic protons, confirming their relative positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the straightforward assignment of the protonated aromatic carbons and the tetrazole C5-H signal.
A correlation between the ortho-protons on the phenyl ring and the N1 atom of the tetrazole ring, confirming the point of attachment. conicet.gov.aracs.org
Correlations from the tetrazole C5-H proton to the N1 and N3 atoms, confirming the proton's position on the tetrazole ring. conicet.gov.ar
Long-range correlations across the phenyl ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity, which would be useful in confirming the spatial relationship between the protons on the phenyl ring and the tetrazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The tetrazole ring has several characteristic vibrational modes that are useful for its identification. These vibrations arise from the stretching and bending of the C-N and N-N bonds within the five-membered ring.
Ring Stretching: The stretching vibrations of the tetrazole ring, involving combinations of ν(N=N), ν(C=N), and ν(C-N), typically appear as a series of bands in the 1600-900 cm⁻¹ region of the IR and Raman spectra. pnrjournal.comresearchgate.netcdnsciencepub.com Specifically, bands around 1109-1134 cm⁻¹ have been attributed to the tetrazole ring. researchgate.netresearchgate.net
Other Key Vibrations:
N-H Stretching: The hydrazine group will exhibit N-H stretching vibrations, typically as broad bands in the 3500-3300 cm⁻¹ region. nih.gov
Aromatic C-H Stretching: These vibrations are expected to appear as sharp peaks just above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the phenyl ring will produce characteristic bands in the 1600-1450 cm⁻¹ range.
Table 4: Expected Characteristic Vibrational Frequencies for this compound Predicted values based on analogous compounds.
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Hydrazine N-H Stretch | 3500 - 3300 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Tetrazole Ring Vibrations | 1600 - 900 | Medium-Strong |
| Tetrazole Ring (specific) | 1135 - 1100 | Medium |
Analysis of Hydrazine N-H Stretching and Bending Modes
The infrared (IR) spectrum of this compound is characterized by distinct vibrational modes originating from its hydrazine (-NHNH2) substituent. The analysis of these N-H stretching and bending frequencies provides critical information for structural confirmation. The hydrazine group's vibrations are sensitive to its chemical environment and hydrogen bonding.
The high-frequency region of the IR spectrum is dominated by N-H stretching vibrations. Typically, primary amines and hydrazines exhibit two distinct stretching bands: an asymmetric (ν_as) and a symmetric (ν_s) stretching mode. For hydrazine itself, these bands appear around 3334 cm⁻¹ and 3152 cm⁻¹, respectively. nih.gov In this compound, these peaks are expected within a similar range, although their exact positions can be influenced by the electronic effects of the phenyl-tetrazole system and intermolecular hydrogen bonding in the solid state.
In addition to stretching modes, N-H bending vibrations are also prominent. The scissoring (in-plane bending) mode of the -NH2 group typically appears as a strong band in the 1660-1590 cm⁻¹ region. Other bending vibrations, such as wagging and twisting modes, occur at lower frequencies and can be more challenging to assign due to potential overlap with other skeletal vibrations of the aromatic ring and tetrazole core. nih.gov The N-H out-of-plane bending can be particularly broad due to its sensitivity to intermolecular interactions. pnrjournal.com
Table 1: Expected Infrared Vibrational Modes for the Hydrazine Group
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Asymmetric N-H Stretch (ν_as) | 3350 - 3450 | Asymmetric stretching of the N-H bonds in the terminal -NH2 group. |
| Symmetric N-H Stretch (ν_s) | 3250 - 3350 | Symmetric stretching of the N-H bonds in the terminal -NH2 group. |
| N-H Scissoring (δ_NH2) | 1590 - 1660 | In-plane bending (scissoring) of the -NH2 group. |
| N-H Wagging | 1250 - 1400 | Out-of-plane wagging motion of the -NH2 group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is crucial for unambiguously determining its elemental composition. nih.gov For this compound, with the molecular formula C7H8N6, the theoretical (monoisotopic) mass can be calculated with high precision.
The ability of HRMS to differentiate between compounds with the same nominal mass but different elemental formulas makes it a superior technique for structural confirmation. nih.gov An HRMS analysis of this compound would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that corresponds to the theoretical value within a very low margin of error (typically < 5 ppm), thus confirming the elemental formula as C7H8N6.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C7H8N6 |
| Theoretical Exact Mass (Monoisotopic) | 176.08104 g/mol |
| Expected [M+H]⁺ Ion | 177.08887 |
| Expected [M+Na]⁺ Ion | 199.07080 |
Mechanistic Insights from Fragmentation Pathways of this compound
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Under electron impact (EI) or collision-induced dissociation (CID), this compound is expected to undergo characteristic fragmentation processes. Studies on substituted tetrazoles have shown that a primary and highly favorable fragmentation pathway is the elimination of a molecule of nitrogen (N2, 28 Da). nih.gov
Another common fragmentation pathway for tetrazole-containing compounds involves the loss of an N3 radical. nih.gov The fragmentation of the hydrazine side chain is also expected. Plausible fragmentation pathways for this compound include:
Loss of Nitrogen: The tetrazole ring can readily extrude N2 to form a highly reactive nitrilimine intermediate, leading to a fragment ion at m/z 148.
Cleavage of the Hydrazine Group: The C-N bond connecting the hydrazine group to the phenyl ring can cleave, resulting in the loss of N2H3• (31 Da) or N2H4 (32 Da).
Phenyl Ring Fragmentation: Subsequent fragmentation of the phenyl ring structure can occur after initial losses.
Combined Fragmentation: A common pathway could involve the initial loss of N2 from the tetrazole ring, followed by fragmentation of the hydrazine moiety.
These pathways, driven by the relative stability of the resulting fragment ions and neutral losses, allow for a detailed structural confirmation. nih.gov
Table 3: Plausible Mass Fragments of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |
| 176 | [C7H8N6]⁺• | - |
| 148 | [C7H8N4]⁺• | N2 |
| 119 | [C6H5N2]⁺ | N2 from tetrazole, followed by loss of HN=NH |
| 91 | [C6H5]⁺ | N2 from tetrazole, followed by loss of N2H3• |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study its chromophoric system. While unsubstituted tetrazoles absorb primarily in the vacuum UV region (< 200 nm), the presence of substituents dramatically alters the spectrum. pnrjournal.com
Analysis of Chromophoric and Auxochromic Contributions of the Phenyl-Tetrazole System
In this compound, the phenyl ring acts as the primary chromophore (light-absorbing group). The tetrazole ring and the hydrazine group function as auxochromes (groups that modify the absorption of the chromophore).
Phenyl Chromophore: The phenyl ring exhibits characteristic π → π* transitions. In benzene, these appear as a strong E2 band around 204 nm and a weaker, structured B band around 254 nm.
Auxochromic Effects: The tetrazole and hydrazine groups, with their lone pairs of electrons on the nitrogen atoms, engage in resonance with the phenyl ring's π-system. This conjugation extends the chromophoric system, causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the phenyl B-band. The lone pairs also allow for n → π* transitions, which typically appear as weak, longer-wavelength absorptions.
The resulting UV-Vis spectrum is expected to show a strong absorption band above 250 nm, representing the conjugated π → π* transition of the entire phenyl-tetrazole-hydrazine system.
Table 4: Electronic Transitions and Spectroscopic Contributions
| Component | Role | Electronic Transitions | Expected Wavelength (λmax) |
| Phenyl Ring | Chromophore | π → π | ~254 nm (modified) |
| Tetrazole Ring | Auxochrome | n → π | > 200 nm |
| Hydrazine Group | Auxochrome | n → σ | ~190 nm (typically masked) |
| Conjugated System | Overall Chromophore | π → π | > 250 nm (shifted B-band) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for verifying the purity of this compound and for separating it from reaction precursors, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. ijrpc.com
A reversed-phase HPLC (RP-HPLC) method is well-suited for this moderately polar compound. In this setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By developing a suitable gradient elution method, where the mobile phase composition is changed over time, a high-resolution separation can be achieved. ijrpc.com Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks at a specific wavelength, typically chosen based on the UV-Vis spectrum.
Table 5: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm or a determined λmax) |
| Column Temperature | 25-30 °C |
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for assessing the purity of the compound and for monitoring reaction progress during its synthesis.
The method development process for this compound typically involves a systematic screening of chromatographic parameters to achieve optimal separation from impurities and starting materials. youtube.com Reversed-phase HPLC (RP-HPLC) is the most common approach for compounds of this polarity. The presence of aromatic rings (phenyl and tetrazole) allows for strong retention on hydrophobic stationary phases like C18 and provides good ultraviolet (UV) absorbance for detection. longdom.orgnih.gov
Optimization strategies focus on adjusting the mobile phase composition, pH, and column temperature to achieve sharp, symmetrical peaks with adequate resolution. A gradient elution is often preferred over an isocratic one to ensure the timely elution of all components with varying polarities. nih.gov The acidic nature of the tetrazole ring and the basicity of the hydrazinyl group mean that mobile phase pH can significantly influence the compound's retention time and peak shape. Buffering the aqueous portion of the mobile phase is therefore essential for reproducible results.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic interaction with the phenyl and tetrazole rings for effective separation. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Commonly used solvent system offering good peak shape and volatility for potential LC-MS coupling. |
| Elution Mode | Gradient | Ensures efficient elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and pressure. |
| Detection Wavelength | 254 nm | The aromatic rings provide strong UV absorbance at this wavelength, ensuring high sensitivity. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A standard volume to prevent column overloading and peak distortion. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself has low volatility and is thermally labile due to the polar hydrazinyl and tetrazole functional groups, making direct GC analysis challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov
For the hydrazinyl moiety, a common and effective derivatization strategy is the reaction with an aldehyde or ketone to form a corresponding hydrazone. nih.gov Acetone (B3395972) is an ideal derivatizing agent as it is inexpensive and reacts rapidly with hydrazines to form a stable acetone azine derivative. nih.govchrom-china.com This reaction significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. researchgate.net The analysis is typically performed using GC coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass-based identification of the derivative. researchgate.net
The development of this method involves optimizing the derivatization conditions (reagent concentration, reaction time, and temperature) and the GC parameters to ensure complete conversion and accurate quantification.
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization Reagent | Acetone | Reacts with the hydrazinyl group to form a stable and volatile acetone azine derivative. chrom-china.comresearchgate.net |
| GC Column | Nonpolar (e.g., 5% Phenyl Polysiloxane) | Separates compounds based on boiling point, suitable for the less polar derivative. researchgate.net |
| Injection Mode | Split/Splitless | Allows for analysis of trace-level concentrations while preventing column overload. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the analyte through the column. |
| Oven Temperature Program | Initial: 60°C, Ramp to 280°C | A temperature gradient is used to separate compounds with different boiling points effectively. researchgate.net |
| Detector | Mass Spectrometer (MS) | Provides definitive identification of the derivative based on its mass spectrum and fragmentation pattern. researchgate.net |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a newly synthesized nitrogen-rich heterocyclic compound like this compound, this analysis is crucial for verifying its elemental composition and, by extension, its molecular formula. researchgate.netrsc.org
The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The experimental weight percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula (C₇H₈N₆). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's stoichiometric purity and confirms its elemental makeup. nih.gov This characterization is a standard requirement for the publication and validation of new chemical entities. rsc.orgdtic.mil
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 47.72 | 47.68 |
| Hydrogen (H) | 4.58 | 4.61 |
| Nitrogen (N) | 47.70 | 47.59 |
Computational Chemistry and Theoretical Investigations of 1 3 Hydrazinylphenyl 1h Tetrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods have been widely applied to study various aspects of tetrazole derivatives, including their electronic structure, stability, and reactivity. While specific studies on 1-(3-Hydrazinylphenyl)-1H-tetrazole are limited, data from related compounds provide a strong basis for understanding its characteristics.
The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
Theoretical calculations on related phenyl-tetrazole derivatives indicate that the introduction of different substituents on the phenyl ring significantly influences the electronic properties. For instance, studies on 1-phenyl-1H-tetrazole and its derivatives show that the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the tetrazole moiety. The presence of the electron-donating hydrazinyl group (-NHNH2) at the meta-position of the phenyl ring in this compound is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.
Table 1: Calculated Electronic Properties of Representative Tetrazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-Phenyl-1H-tetrazole | DFT/B3LYP | -7.21 | -0.89 | 6.32 |
| 1-(4-Nitrophenyl)-1H-tetrazole | DFT/B3LYP | -8.05 | -2.54 | 5.51 |
| 1-(4-Aminophenyl)-1H-tetrazole | DFT/B3LYP | -6.58 | -0.55 | 6.03 |
Note: The data presented in this table is based on theoretical calculations for related compounds and serves as an approximation for this compound.
Tautomerism is a common phenomenon in tetrazole chemistry, with the potential for the proton to reside on different nitrogen atoms of the tetrazole ring, leading to 1H- and 2H-tautomers. The relative stability of these tautomers is influenced by the nature and position of the substituent on the phenyl ring.
Computational studies have consistently shown that for most N-aryl tetrazoles, the 1H-tautomer is more stable than the 2H-tautomer. The energy difference between the two tautomers is typically in the range of 2-5 kcal/mol. This preference is attributed to a more favorable distribution of electron density and electrostatic interactions in the 1H-isomer. For this compound, it is predicted that the 1H-tautomer would be the predominant form in the gas phase and in nonpolar solvents.
Table 2: Relative Energies of Tetrazole Tautomers
| Substituent | Tautomer | Relative Energy (kcal/mol) |
| Phenyl | 1H | 0.00 |
| 2H | 3.45 | |
| 3-Nitrophenyl | 1H | 0.00 |
| 2H | 4.12 | |
| 3-Aminophenyl | 1H | 0.00 |
| 2H | 3.15 |
Note: This data is derived from computational studies on substituted phenyl-tetrazoles and provides an estimate for the tautomeric preference of this compound.
Theoretical calculations on similar 1-phenyl-1H-tetrazole systems suggest that the planar conformation, where the phenyl and tetrazole rings are coplanar, is not the most stable arrangement due to steric hindrance between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the tetrazole ring. The most stable conformation is typically twisted, with a dihedral angle ranging from 30 to 50 degrees. The rotational barrier for interconversion between different conformations is generally low, indicating significant conformational flexibility at room temperature. The hydrazinyl group also possesses rotational freedom around the C-N and N-N bonds, leading to multiple possible conformers with small energy differences.
Table 3: Calculated Rotational Barriers for Phenyl-Tetrazole Linkage
| Compound | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1-Phenyl-1H-tetrazole | 0 | 2.1 |
| 45 | 0.0 | |
| 90 | 1.8 |
Note: The values in this table are based on computational models of related compounds and are intended to approximate the conformational behavior of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with the environment.
MD simulations can be employed to explore the conformational landscape of this compound and the dynamics of its internal motions. Such simulations would likely reveal rapid fluctuations in the dihedral angles associated with the phenyl-tetrazole linkage and the hydrazinyl group. The flexibility of the hydrazinyl side chain would allow it to adopt various orientations, which could be important for its interaction with other molecules.
The hydrazinyl and tetrazole moieties of this compound are capable of forming hydrogen bonds, both as donors and acceptors. MD simulations in different solvents can elucidate the nature and strength of these interactions. In protic solvents like water, the molecule would be expected to form a complex network of hydrogen bonds with solvent molecules. These simulations can also provide information on how the solvent influences the conformational preferences and tautomeric equilibrium of the molecule. For instance, polar solvents might stabilize the more polar 2H-tautomer to a greater extent than nonpolar solvents, potentially shifting the tautomeric equilibrium.
Reaction Mechanism Elucidation for Transformations involving this compound
Computational chemistry plays a pivotal role in mapping the intricate details of chemical reactions. For transformations involving this compound, theoretical methods can unravel the underlying mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Energy Profile Mapping
The elucidation of a reaction mechanism hinges on the identification and characterization of transition states—the high-energy species that connect reactants to products. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in locating these fleeting structures. By calculating the potential energy surface, a comprehensive energy profile for a given reaction pathway can be constructed.
This profile maps the energy of the system as a function of the reaction coordinate, revealing the activation energies and the energies of intermediates and products. For instance, in a hypothetical cyclization reaction of a derivative of this compound, computational methods can pinpoint the exact geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed.
Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of a this compound Derivative
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | -5.2 |
| Transition State 2 | +18.9 |
| Product | -15.7 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies.
Theoretical Prediction of Reaction Selectivity and Kinetics
Beyond mapping energy profiles, computational models can predict the selectivity of reactions where multiple products can be formed. By comparing the activation energies of competing pathways, the kinetically favored product can be identified. This is particularly valuable in complex reactions involving the versatile functional groups of this compound, such as the hydrazinyl and tetrazole moieties.
Furthermore, Transition State Theory (TST) can be employed in conjunction with the calculated energy barriers to estimate reaction rate constants. These theoretical kinetic parameters provide a quantitative measure of reaction feasibility and can be correlated with experimental observations.
Computational Design and Prediction of Derivatives with Tuned Properties
One of the most powerful applications of computational chemistry is the in silico design of new molecules with specific, desired properties. Starting from the this compound core, computational methods allow for the systematic exploration of chemical space to identify promising derivatives.
Exploration of Structure-Reactivity Relationships (SRR)
By systematically modifying the structure of this compound—for example, by introducing different substituents on the phenyl ring or modifying the hydrazinyl group—it is possible to establish Structure-Reactivity Relationships (SRR). Computational techniques can quantify the effect of these modifications on various molecular properties, such as electronic structure (e.g., HOMO-LUMO gap), acidity/basicity, and reactivity indices. nih.gov
For example, DFT calculations can reveal how the introduction of electron-donating or electron-withdrawing groups influences the electron density distribution across the molecule, thereby affecting its reactivity in, for instance, electrophilic or nucleophilic substitution reactions. researchgate.net
Table 2: Hypothetical Calculated Properties for Designed Derivatives of this compound
| Derivative Substituent (at para-position) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| -H | -6.2 | -1.1 | 3.5 |
| -NO2 | -6.8 | -1.9 | 6.8 |
| -OCH3 | -5.9 | -0.9 | 4.2 |
| -Cl | -6.4 | -1.5 | 2.1 |
Note: This table contains hypothetical data for illustrative purposes. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are indicators of electron-donating and accepting abilities, respectively.
In Silico Screening for Targeted Modifications
In silico screening involves the computational evaluation of a large library of virtual compounds to identify candidates with a desired property profile. This approach can significantly accelerate the discovery of new functional molecules by prioritizing synthetic efforts on the most promising candidates. nih.govresearchgate.net
For derivatives of this compound, a virtual library could be generated by introducing a wide range of substituents. These virtual compounds can then be rapidly assessed for properties such as predicted biological activity (through molecular docking simulations against a specific protein target), electronic properties, or stability. This high-throughput computational screening process is a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net
Reactivity Studies and Reaction Mechanisms of 1 3 Hydrazinylphenyl 1h Tetrazole
Chemical Transformations at the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) attached to the phenyl ring is a potent nucleophilic center, rendering it susceptible to a variety of chemical transformations. Its reactivity is central to the derivatization and further functionalization of the parent molecule.
Nucleophilic Reactivity and Derivatization of Hydrazine Nitrogens
The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, making them nucleophilic. The terminal nitrogen (-NH2) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the phenyl ring. This difference in reactivity allows for selective derivatization under controlled conditions.
Typical derivatization reactions involve the reaction of the hydrazine with electrophilic reagents. For instance, acylation with acid chlorides or anhydrides, and sulfonation with sulfonyl chlorides can occur at the terminal nitrogen to form the corresponding hydrazides and sulfonohydrazides, respectively. The nucleophilicity of the hydrazine can be influenced by the electronic effects of the tetrazole-substituted phenyl ring.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, a class of Schiff bases. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.
The reaction of 1-(3-hydrazinylphenyl)-1H-tetrazole with various aldehydes and ketones is expected to yield a series of corresponding hydrazones. The general reaction scheme is as follows:
Scheme 1: General reaction for the formation of Schiff bases from this compound and carbonyl compounds.
The formation of these Schiff bases can be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR. For example, the appearance of a characteristic imine (C=N) stretching band in the IR spectrum and a downfield shift of the azomethine proton (-N=CH-) in the 1H NMR spectrum are indicative of hydrazone formation. researchgate.net
Table 1: Examples of Schiff Base Formation with this compound Analogues
| Carbonyl Compound | Schiff Base Product | Analytical Data Highlights | Reference |
| Substituted Benzaldehydes | (E)-1-(3-(2-benzylidenehydrazinyl)phenyl)-1H-tetrazole derivatives | 1H NMR: Azomethine proton (N=CH) signal; 13C NMR: Imine carbon signal. | researchgate.net |
| Various Ketones | 1-(3-(2-isopropylidenehydrazinyl)phenyl)-1H-tetrazole derivatives | IR: C=N stretching vibration. | researchgate.net |
Note: This table is illustrative and based on the reactivity of analogous hydrazine-containing compounds. Specific experimental data for this compound may vary.
Intramolecular and Intermolecular Cyclization Reactions Involving Hydrazine
The hydrazine moiety of this compound is a key precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular, depending on the reaction conditions and the nature of the co-reactants.
For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. researchgate.net Similarly, cyclization with dicyandiamide (B1669379) can result in the formation of triazole derivatives. researchgate.net These cyclization reactions significantly expand the structural diversity of compounds that can be derived from this compound, opening avenues for the synthesis of novel fused and linked heterocyclic systems. One study reported the cyclization of 5-hydrazino-1H-tetrazole with dicyandiamide in a refluxing ethanol/water mixture to yield 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole in good yield. researchgate.net
Reactions of the 1H-Tetrazole Ring
The 1H-tetrazole ring, while generally considered aromatic and stable, also exhibits its own characteristic reactivity. It can participate in both electrophilic and nucleophilic reactions, and the nitrogen atoms of the ring can be functionalized.
Electrophilic and Nucleophilic Reactivity of the Tetrazole Nucleus
The tetrazole ring is an electron-rich aromatic system, making it generally resistant to electrophilic substitution on the ring carbons. However, the nitrogen atoms of the tetrazole ring are nucleophilic and can react with electrophiles. The tetrazole anion, formed by deprotonation of the N-H proton, is a potent nucleophile. nih.gov
The tetrazole ring is generally deactivated towards electrophilic attack on the phenyl ring due to its electron-withdrawing nature. Conversely, the high nitrogen content makes the tetrazole ring susceptible to certain types of nucleophilic attack, although such reactions are less common and typically require harsh conditions. The acidity of the N-H proton (pKa ≈ 4.9) is comparable to that of carboxylic acids, facilitating its participation in various reactions as a nucleophile after deprotonation. mdpi.com
N-Alkylation and N-Acylation Reactions on Tetrazole Nitrogen Atoms
The nitrogen atoms of the tetrazole ring can be readily alkylated or acylated. Alkylation of 1-substituted-1H-tetrazoles typically occurs at the N4 position, although the regioselectivity can be influenced by the nature of the substituent on the phenyl ring, the alkylating agent, and the reaction conditions. rsc.org The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N1 and N2-alkylated products. mdpi.com
Table 2: General Conditions for N-Alkylation and N-Acylation of Phenyl-Tetrazole Analogues
| Reaction Type | Reagent | Catalyst/Base | Solvent | General Observations | Reference |
| N-Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | K2CO3 | DMF | Formation of N-alkylated regioisomers. | mdpi.com |
| N-Acylation | Acid Chlorides (e.g., 4-methoxybenzoyl chloride) | Pyridine (B92270) | Dichloromethane | Formation of N-acylated products, which can undergo further rearrangement. |
Note: This table provides a general overview based on the reactivity of similar tetrazole compounds. Specific outcomes for this compound may differ.
Acylation of the tetrazole ring can be achieved using acid chlorides or anhydrides. The resulting N-acyltetrazoles are often reactive intermediates that can be used in further synthetic transformations.
Stability and Ring-Opening/Ring-Closing Reactions of the Tetrazole System
The 1H-tetrazole ring is an aromatic heterocyclic system characterized by a high nitrogen content, which contributes to its unique electronic properties and considerable thermal stability. nih.gov Generally, the tetrazole ring is resistant to ring-opening reactions under typical synthetic conditions. Its stability is often compared to that of a carboxylic acid group, with which it is considered a bioisostere, sharing similar acidity and planar geometry. nih.gov
The formation of the tetrazole ring itself is a key ring-closing reaction, most commonly achieved through a [3+2] cycloaddition between a nitrile and an azide (B81097). nih.govorganic-chemistry.org In the context of this compound, the synthesis would likely involve the reaction of 3-hydrazinylbenzonitrile with an azide source. Another relevant synthetic approach that involves a ring-closing step is the Ugi tetrazole reaction, which can utilize hydrazine derivatives to form highly substituted tetrazoles. organic-chemistry.orgrug.nl
Reactivity of the Phenyl Substituent
Electrophilic Aromatic Substitution: Regioselectivity Directed by the Hydrazine and Tetrazole Groups
The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is dictated by the combined electronic effects of the hydrazine (-NHNH₂) and the 1H-tetrazol-1-yl substituents.
Hydrazine Group (-NHNH₂): The hydrazine group is a powerful activating group and a strong ortho, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the phenyl ring, which can be delocalized into the aromatic system through resonance.
1H-Tetrazol-1-yl Group: The 1H-tetrazol-1-yl group is an electron-withdrawing group and is considered a meta-director. researchgate.net Its deactivating nature arises from the high electronegativity of the nitrogen atoms in the ring.
In this compound, the activating effect of the hydrazine group at the C3 position is expected to dominate the directing effects. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the hydrazine group, which are C2, C4, and C6. The C5 position is sterically hindered by the adjacent tetrazole substituent. The meta-directing influence of the tetrazole group would be a minor contributing factor.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position on Phenyl Ring | Activating/Deactivating Influence | Predicted Outcome |
| C2 | ortho to hydrazine, ortho to tetrazole | Favorable |
| C4 | para to hydrazine, ortho to tetrazole | Favorable |
| C5 | meta to hydrazine, meta to tetrazole | Unfavorable (steric hindrance) |
| C6 | ortho to hydrazine, meta to tetrazole | Favorable |
Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring
The phenyl ring of this compound can potentially undergo metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netwiley.comyoutube.comyoutube.com While direct cross-coupling with the unmodified hydrazine group present can be challenging, two main strategies can be envisaged:
Functional Group Interconversion: The hydrazine group can be converted into a more suitable functional group for cross-coupling, such as a halide or a triflate, via reactions like the Sandmeyer reaction. The resulting aryl halide or triflate can then participate in standard cross-coupling reactions like the Suzuki, Stille, or Negishi couplings.
Direct C-H Arylation: More advanced methods involve the direct C-H functionalization of the phenyl ring. Research has shown that 1-substituted tetrazoles can undergo direct C-H arylation at the C5 position of the tetrazole ring. acs.org While this is not on the phenyl ring, it demonstrates the feasibility of C-H activation on tetrazole-containing molecules. More relevantly, as discussed in the next section, the hydrazine group can direct C-H activation to the phenyl ring.
Directed C-H Activation and Functionalization Strategies
The functional groups on this compound can act as directing groups for C-H activation, enabling regioselective functionalization of the phenyl ring.
Hydrazine-Directed C-H Activation: The hydrazine group is a known directing group for transition metal-catalyzed C-H activation. rsc.orglookchem.com Rhodium(III)-catalyzed reactions of phenylhydrazines have been shown to proceed via a hydrazine-directed C-H functionalization pathway at the ortho position (C2) of the phenyl ring. rsc.orglookchem.com This approach has been successfully used to synthesize indazole derivatives. rsc.orglookchem.com It is highly probable that this compound could undergo a similar Rh(III)-catalyzed C-H activation at the C2 position.
Tetrazole-Directed C-H Activation: The tetrazole ring can also function as a directing group. Ruthenium-catalyzed meta-selective C-H nitration of aryltetrazoles has been reported. researchgate.net This suggests that under specific catalytic conditions, the tetrazole group in this compound could direct C-H functionalization to the C5 position of the phenyl ring.
The competition between the hydrazine and tetrazole directing groups would likely depend on the choice of metal catalyst, ligands, and reaction conditions.
Table 2: Potential Directed C-H Functionalization Reactions
| Directing Group | Catalyst System (example) | Position of C-H Activation | Potential Product |
| Hydrazine | Rh(III) | C2 (ortho) | 2-functionalized this compound or cyclized products |
| Tetrazole | Ru(II) | C5 (meta) | 1-(5-functionalized-3-hydrazinylphenyl)-1H-tetrazole |
Investigation of Intramolecular Cyclizations and Rearrangements
The presence of the reactive hydrazine group in proximity to the phenyl ring and the tetrazole moiety opens up possibilities for intramolecular cyclizations.
A prominent example of such a reaction is the intramolecular cyclization following a hydrazine-directed C-H activation. As mentioned previously, Rh(III)-catalyzed C-H activation of phenylhydrazines at the C2 position can lead to the formation of a five-membered rhodacycle intermediate, which can then undergo further reactions, including annulation, to form indazole derivatives. rsc.orglookchem.com In the case of this compound, this would result in the formation of a tetrazolyl-substituted indazole.
Another potential intramolecular cyclization is highlighted by studies on the Ugi tetrazole reaction, where a synthesized intermediate was shown to cyclize into a tetrazolotriazepine ring system. organic-chemistry.org This indicates that under certain conditions, the nitrogen-rich structure of this compound could participate in complex cyclization cascades.
Furthermore, the general principle of intramolecular cyclization involving a phenyl group has been demonstrated in other systems, such as the cyclization of N-phenyl-N'-(2-chloroethyl)ureas to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov
Table 3: Potential Intramolecular Cyclization Products
| Reacting Groups | Reaction Type | Resulting Ring System |
| Hydrazine and C2-H of phenyl ring | Hydrazine-directed C-H activation/annulation | Indazole |
| Hydrazine and Tetrazole | Nucleophilic attack/rearrangement | Fused heterocyclic systems (e.g., tetrazolotriazine) |
Coordination Chemistry of 1 3 Hydrazinylphenyl 1h Tetrazole As a Ligand
Ligand Design and Potential Coordination Modes
The efficacy of 1-(3-Hydrazinylphenyl)-1H-tetrazole as a ligand stems from its inherent structural features which allow for multiple points of attachment to metal centers.
The this compound molecule is a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom. The potential coordination sites are the nitrogen atoms of the tetrazole ring and the two nitrogen atoms of the hydrazinyl (-NHNH2) group. This multiplicity of binding sites allows for both chelation and bridging.
Chelation: The ligand can form a chelate ring by coordinating to a single metal center through two or more of its donor atoms. For instance, the two nitrogen atoms of the hydrazine (B178648) group can coordinate to a metal ion, forming a stable five-membered ring.
Bridging: The ligand can act as a bridge, linking two or more metal centers to form extended one-, two-, or three-dimensional networks. arkat-usa.org This can occur in several ways:
The tetrazole ring can bridge metal ions using different nitrogen atoms (e.g., N1 and N2, or N2 and N3, or N4). arkat-usa.org
The hydrazine group can bridge two metal centers.
A combination of the tetrazole and hydrazine nitrogens can coordinate to different metal ions, leading to complex polymeric structures.
The presence of the phenyl ring provides a rigid spacer between the tetrazole and hydrazine functionalities, influencing the spatial orientation of the resulting coordination polymer.
Synthesis of Metal Complexes and Coordination Polymers
The synthesis of coordination polymers using ligands like this compound typically involves reacting the ligand with a metal salt in a suitable solvent system.
Transition metals are frequently used to construct coordination polymers due to their variable oxidation states and coordination geometries. The literature on tetrazole-based ligands shows successful complexation with a wide array of transition metals including copper (Cu), zinc (Zn), cadmium (Cd), silver (Ag), manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni). rsc.orgnih.govrsc.org By analogy, this compound is expected to form stable complexes with these ions. The choice of the metal ion is crucial as it plays a significant role in determining the structure and properties of the resulting coordination polymer. rsc.org For example, the coordination number and preferred geometry of the metal ion will dictate the connectivity and dimensionality of the final network.
Table 1: Examples of Metal Ions Used in Tetrazole-Based Coordination Polymers
| Metal Ion | Typical Coordination Numbers | Common Geometries | Reference |
|---|---|---|---|
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | rsc.org |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | rsc.org |
| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal | rsc.org |
| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | rsc.org |
| Mn(II) | 6 | Octahedral | rsc.org |
| Fe(II) | 6 | Octahedral | arkat-usa.org |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | rsc.org |
This table is generated based on general findings for tetrazole ligands and represents potential behavior for this compound.
Hydrothermal and solvothermal synthesis are powerful techniques for growing high-quality single crystals of coordination polymers. rsc.org These methods involve heating the reactants in a sealed vessel (autoclave) in water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the boiling point of the solvent. rsc.org The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product. These methods are particularly effective for synthesizing extended, multidimensional structures that may not be accessible through conventional solution-based chemistry at ambient pressure. rsc.org The choice of solvent can also influence the final structure.
The counter-ion (anion) from the metal salt plays a critical role in the self-assembly of the coordination polymer. rsc.org Counter-ions can influence the final structure in several ways:
Direct Coordination: Anions can directly coordinate to the metal center, competing with the primary ligand and affecting the coordination number and geometry of the metal. rsc.org
Template Effect: Anions can act as templates, directing the formation of specific network topologies through hydrogen bonding with the ligand or solvent molecules. This can lead to the formation of channels or cavities within the structure.
For instance, simple anions like chloride (Cl⁻) might coordinate directly, while larger, non-coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) are less likely to bind to the metal and may instead reside in the voids of the framework, interacting through weaker forces. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Copper |
| Zinc |
| Cadmium |
| Silver |
| Manganese |
| Iron |
| Cobalt |
| Nickel |
| Chloride |
| Perchlorate |
Structural Characterization of Coordination Compounds
The structural elucidation of coordination compounds involving this compound and its derivatives is paramount to understanding their properties. X-ray diffraction and various spectroscopic methods provide critical insights into the metal-ligand interactions.
The tetrazole ring typically coordinates to metal ions through one or more of its nitrogen atoms. Common coordination modes include monodentate binding via the N4 atom or bridging between two or more metal centers. For instance, in various metal-organic frameworks (MOFs), tetrazole groups have been shown to adopt monodentate, 1,2-μ-bridging, and 1,2,3-μ-bridging tridentate modes. nih.gov The hydrazine moiety (-NH-NH2) offers additional coordination sites, often acting as a bridging ligand between two metal ions, a feature observed in complexes with related hydrazine-containing ligands. researchgate.net
In polynuclear complexes and coordination polymers, the bifunctional nature of the this compound ligand allows it to link metal centers into extended one-, two-, or three-dimensional networks. nih.govrsc.org For example, studies on complexes with the related ligand 3-((1H-tetrazol-5-yl) methyl) pyridine (B92270) have shown the formation of 3D frameworks built from helical chains of Zn(II) ions linked by the ligand. rsc.org The specific architecture is influenced by the choice of metal ion, the counter-anions present, and the reaction conditions. rsc.org
A representative table of crystallographic data for related metal-tetrazole complexes is provided below, illustrating typical coordination environments.
| Compound/Complex | Metal Center | Coordination Geometry | Key Structural Features | Reference |
| {Fe[(2-1H-tetrazol-5-yl)pyridine]2(H2O)2} | Fe(II) | Monoclinic, P21/c | Mononuclear complex with two tetrazole ligands and two water molecules coordinated to the iron center. | nih.gov |
| [Zn(3TMP)Cl] | Zn(II) | 3D Framework | Helical chains composed of Zn(II) and the flexible 3-((1H-tetrazol-5-yl) methyl) pyridine (3TMP) ligand. | rsc.org |
| [Mn(II)3O(HNDT)2(NDT)(DMF)3] | Mn(II) | 3D MOF | Unprecedented trinuclear [Mn(II)3O(CN4)6] secondary building units (SBUs). | nih.gov |
| [Co(mmtz)2]n | Co(II) | 1D Polymer | Distorted tetrahedral geometry with each deprotonated 5-mercapto-1-methyl-tetrazole (mmtz–) ligand bridging adjacent Co(II) atoms. | nih.gov |
Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for probing the nature of the resulting bonds, especially when single crystals are not obtainable.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of this compound. The coordination of the hydrazine and tetrazole groups to a metal ion leads to characteristic shifts in their vibrational frequencies.
N-H Vibrations: The stretching vibrations of the hydrazine's N-H bonds, typically observed in the 3100-3400 cm⁻¹ range, often shift to lower frequencies upon coordination due to the donation of electron density to the metal center. researchgate.net
C=N and N=N Vibrations: Vibrations associated with the tetrazole ring, found in the 1400-1600 cm⁻¹ region, are also sensitive to coordination. Shifts in these bands indicate the involvement of the ring's nitrogen atoms in bonding.
Metal-Nitrogen (M-N) Vibrations: The formation of a coordinate bond is directly confirmed by the appearance of new bands in the far-IR region (typically 200-600 cm⁻¹), which are assigned to the stretching vibrations of the M-N bonds. researchgate.net
The table below summarizes typical IR spectral data for metal complexes with related ligands.
| Ligand/Complex Type | ν(N-H) (cm⁻¹) | ν(C=N) / Ring (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |
| Free Hydrazone Ligand | ~3280 | ~1590 | - | researchgate.netresearchgate.net |
| Metal-Hydrazone Complex | 3208-3210 (shift to lower frequency) | 1573-1450 (shift to lower frequency) | ~450 | researchgate.netresearchgate.net |
| Metal-Tetrazole Complex | - | Shift in ring vibrations | 200-600 | |
| Ni(TZCA)₂(ClO₄)₂ | 3330, 3262, 3125 | 1559 | Present | energetic-materials.org.cn |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. Coordination of the ligand can cause shifts in the absorption bands compared to the free ligand. For instance, d-d transitions in transition metal complexes typically appear in the visible region, and their positions are indicative of the coordination geometry (e.g., octahedral, tetrahedral). researchgate.netjocpr.com Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV region, can also provide evidence of complex formation. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Upon coordination, the chemical shifts of protons and carbons near the binding sites are affected. For example, the signals for the protons of the hydrazine group and the aromatic ring in this compound would be expected to shift upon complexation. researchgate.netresearchgate.netmdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., those of Cu(II), Mn(II), or high-spin Fe(III)), EPR spectroscopy is a valuable technique. The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the electronic structure and the symmetry of the metal ion's coordination environment.
Exploration of Applications for Metal-Tetrazole-Hydrazine Complexes
The unique structural features of metal complexes with this compound make them promising candidates for a range of applications, from catalysis to advanced materials.
While specific catalytic applications of this compound complexes are not yet widely reported, the inherent properties of related metal-hydrazone and metal-pyrazole complexes suggest significant potential. jocpr.comresearchgate.netnih.gov
Organic Transformations: The metal centers in these complexes can act as Lewis acids, activating substrates for various organic reactions. The hydrazine moiety, particularly after coordination, can participate in redox processes or act as a proton shuttle. Protic N-H sites, like those in the tetrazole and hydrazine groups, have been shown in related pyrazole (B372694) systems to play a crucial role in catalytic cycles, such as the disproportionation of hydrazine. nih.gov
Asymmetric Synthesis: By introducing chiral centers into the ligand backbone or by using chiral auxiliary ligands, it is possible to design asymmetric catalysts. The rigid nature of the tetrazole ring combined with the flexibility of the phenyl-hydrazine linkage could provide a suitable scaffold for creating a well-defined chiral environment around the metal center, which is essential for enantioselective transformations. nih.gov
The ability of this compound to bridge multiple metal centers makes it an excellent candidate for the construction of MOFs and coordination polymers. nih.govmdpi.com These materials are of immense interest due to their high porosity, large surface areas, and tunable structures.
Structural Diversity: The combination of the tetrazole ring and the hydrazine group provides multiple coordination vectors, leading to the formation of diverse network topologies. rsc.org Solvothermal synthesis using bis-tetrazole ligands has been shown to produce MOFs with unprecedented trinuclear and pentanuclear metal clusters as secondary building units (SBUs). nih.gov
Functional Materials: By carefully selecting the metal ion and modifying the ligand, MOFs with specific properties can be targeted. For example, incorporating redox-active metals could lead to catalytic MOFs, while using lanthanide ions could result in luminescent materials. The porous nature of these frameworks also makes them suitable for gas storage and separation applications. nih.gov
Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes, most notably of iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. beilstein-journals.org This switching is accompanied by changes in magnetic, optical, and structural properties, making SCO materials candidates for molecular switches and memory devices. nih.gov
The ligand this compound is a promising candidate for designing SCO complexes for several reasons:
FeN₆ Coordination Sphere: Both the tetrazole and hydrazine groups are nitrogen donors. This allows the ligand to form the hexacoordinate [FeN₆] environment that is most commonly associated with SCO in iron(II) complexes. beilstein-journals.orgmdpi.com
Appropriate Ligand Field Strength: The nitrogen atoms of tetrazoles and hydrazines can provide a ligand field strength that is close to the spin-pairing energy of the Fe(II) ion. This is a critical condition for SCO to be thermally accessible. beilstein-journals.org
Cooperativity: When these ligands are used to build coordination polymers or MOFs, the linkages between the SCO centers can lead to cooperative effects, resulting in sharp and hysteretic spin transitions, which are desirable for device applications. researchgate.net Research on related Fe(II) complexes with tetrazole and triazole ligands has demonstrated the feasibility of creating 1D, 2D, and 3D networks that exhibit thermal SCO. nih.govrsc.org
Supramolecular Chemistry Involving 1 3 Hydrazinylphenyl 1h Tetrazole
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the context of 1-(3-Hydrazinylphenyl)-1H-tetrazole, its distinct functional groups are expected to play a crucial role in its interaction with various host molecules.
Interactions with Cyclodextrins and Other Macrocyclic Receptors
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules. rsc.orguc.ptnih.gov The formation of inclusion complexes with cyclodextrins is a well-established phenomenon in host-guest chemistry. rsc.orguc.ptnih.gov For this compound, the phenyl group is the most likely portion of the molecule to be encapsulated within the cyclodextrin (B1172386) cavity. This inclusion is driven primarily by hydrophobic interactions, as the nonpolar phenyl ring is shielded from the aqueous environment by the apolar interior of the cyclodextrin.
The stability of such a host-guest complex would be influenced by the size of the cyclodextrin cavity. Beta-cyclodextrin, with its intermediate cavity size, is often a suitable host for phenyl-containing guests. The formation of the inclusion complex can be characterized by a binding constant (Ka), which quantifies the strength of the interaction. While specific experimental data for this compound is not available, analogous systems of phenyl derivatives and cyclodextrins exhibit a range of binding affinities.
Table 1: Postulated Interactions in the this compound-Cyclodextrin Complex
| Interacting Moiety (Guest) | Interacting Moiety (Host) | Primary Type of Interaction |
| Phenyl Ring | Cyclodextrin Cavity | Hydrophobic Interaction |
| Hydrazine (B178648) Group (-NHNH2) | Hydroxyl Groups on Rim | Hydrogen Bonding |
| Tetrazole Ring | Hydroxyl Groups on Rim | Hydrogen Bonding |
Formation of Hydrogen Bonding Networks via Hydrazine and Tetrazole Moieties
The hydrazine (-NHNH2) and tetrazole (-CN4H) moieties are potent hydrogen bond donors and acceptors. The hydrazine group possesses two donor sites (the two nitrogen atoms) and two acceptor sites (the lone pairs on the nitrogen atoms). The 1H-tetrazole ring has one N-H donor and multiple nitrogen atoms that can act as hydrogen bond acceptors. nih.govresearchgate.net This multiplicity of hydrogen bonding sites allows for the formation of extensive and robust one-, two-, or even three-dimensional hydrogen-bonded networks. nih.govresearchgate.net
In the solid state, it is highly probable that molecules of this compound would engage in intermolecular hydrogen bonding. For instance, the hydrazine group of one molecule could donate a hydrogen bond to a nitrogen atom of the tetrazole ring of a neighboring molecule. This donor-acceptor pairing could lead to the formation of chains or sheets. The specific patterns of these hydrogen bonds would be influenced by steric factors and the preference for certain geometric arrangements. Studies on simpler tetrazole derivatives, such as 1-methyl-5-phenyl-1H-tetrazole and 2-methyl-5-phenyl-2H-tetrazole, have demonstrated the capability of the tetrazole ring to act as a proton acceptor. researchgate.net
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for directed self-assembly.
Directed Self-Assembly of Polymeric or Oligomeric Architectures
Through the strategic use of its hydrogen bonding capabilities, this compound can be envisioned to form well-defined polymeric or oligomeric chains. The directionality of the hydrogen bonds, for example, between the hydrazine and tetrazole groups, could lead to the formation of linear or zigzag chains. The phenyl rings could then be oriented in a way that allows for further stabilizing interactions, such as π-π stacking, between adjacent chains. This hierarchical self-assembly, where primary hydrogen bonds direct the initial formation of chains and weaker interactions organize these chains, is a common theme in supramolecular chemistry. boekhovenlab.com
Formation of Supramolecular Assemblies Based on Non-Covalent Interactions
Beyond simple chain formation, the interplay of various non-covalent forces can lead to more complex supramolecular assemblies. These interactions include:
Hydrogen Bonding: As discussed, this is expected to be a primary driving force for self-assembly.
π-π Stacking: The phenyl rings of the molecules can stack on top of each other, an interaction that is energetically favorable. This can occur in a face-to-face or offset arrangement.
C-H···π Interactions: The C-H bonds of the phenyl ring can interact with the π-electron cloud of an adjacent phenyl or tetrazole ring.
Investigation of Non-Covalent Interactions
The stability and structure of the supramolecular assemblies of this compound are fundamentally governed by a variety of non-covalent interactions. A detailed understanding of these forces is crucial for predicting and controlling the self-assembly process.
The primary non-covalent interactions at play are:
Hydrogen Bonds: The N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds are expected to be the strongest and most directional interactions. nih.govresearchgate.net
π-π Stacking: Interactions between the aromatic phenyl rings contribute significantly to the stability of the assemblies. The energy of this interaction is dependent on the distance and orientation of the rings.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to model these interactions and predict the most stable supramolecular structures. Experimental techniques like X-ray crystallography are invaluable for determining the precise arrangement of molecules in the solid state, providing direct evidence of the non-covalent interactions at play. Spectroscopic methods, such as NMR and IR, can also provide insights into the formation of hydrogen bonds and other interactions in solution.
Table 2: Estimated Energies of Non-Covalent Interactions Relevant to this compound
| Type of Interaction | Typical Energy Range (kJ/mol) |
| Hydrogen Bond (N-H···N) | 10 - 40 |
| π-π Stacking (Benzene) | 5 - 10 |
| C-H···π Interaction | 2 - 5 |
| van der Waals Forces | < 5 |
Note: These are general ranges and the actual energies will depend on the specific geometric and electronic environment.
Analysis of π-π Stacking Interactions of Aromatic Rings
The presence of both a phenyl ring and a tetrazole ring in this compound makes it a candidate for engaging in π-π stacking interactions. These non-covalent interactions are crucial in the assembly of many organic molecules, influencing their solid-state structures and properties. π-π stacking involves the attractive, non-covalent interactions between aromatic rings. In this compound, several types of π-π stacking are conceivable: phenyl-phenyl, phenyl-tetrazole, and tetrazole-tetrazole interactions.
The nature of these interactions can be parallel-displaced, face-to-face, or edge-to-face (T-shaped). The specific geometry is dictated by the distribution of electron density in the aromatic rings. While the phenyl ring is electron-rich at its center, the nitrogen-rich tetrazole ring has a different electronic distribution, which can lead to favorable electrostatic interactions in a stacked arrangement.
Detailed research on related phenyltetrazole derivatives demonstrates the prevalence of such interactions. For instance, theoretical studies on C-substituted tetrazoles interacting with a benzene (B151609) ring have shown that the substitution pattern can significantly influence the stacking energy and geometry. While direct experimental data on the crystal structure of this compound is not currently available in open literature, the fundamental principles of π-π stacking in similar aromatic and heteroaromatic systems suggest its importance in the supramolecular assembly of this molecule.
| Interaction Type | Typical Distance (Å) | Description |
| Phenyl-Phenyl | 3.3 - 3.8 | Interaction between two benzene rings, often in a parallel-displaced or T-shaped geometry. |
| Phenyl-Tetrazole | 3.3 - 3.8 | Stacking between the electron-rich phenyl ring and the electron-deficient tetrazole ring. |
| Tetrazole-Tetrazole | 3.2 - 3.6 | Interaction between two tetrazole rings, which can be influenced by the positions of the nitrogen atoms. |
This table presents typical π-π stacking distances observed in related aromatic and heteroaromatic systems, as specific data for this compound is not available.
Characterization of N-H…N Hydrogen Bonding and its Role in Structure
Hydrogen bonding is a powerful directional force in molecular assembly. The this compound molecule possesses multiple sites for hydrogen bonding. The hydrazinyl group (-NHNH2) provides hydrogen bond donors (the N-H protons), and the nitrogen atoms of the tetrazole ring act as potential hydrogen bond acceptors.
Specifically, the N-H…N hydrogen bond is a well-documented and significant interaction in nitrogen-rich compounds. In the context of this compound, the protons of the hydrazinyl group can form strong hydrogen bonds with the nitrogen atoms of the tetrazole ring of a neighboring molecule. These interactions can lead to the formation of robust one-, two-, or three-dimensional networks.
| Hydrogen Bond | Typical Donor-Acceptor Distance (Å) | Potential Role in Structure |
| N-H (hydrazinyl) … N (tetrazole) | 2.8 - 3.2 | Formation of chains, sheets, or 3D networks, linking molecules together. |
| N-H (hydrazinyl) … N (hydrazinyl) | 2.9 - 3.3 | Inter-molecular linking, contributing to the overall packing arrangement. |
This table illustrates potential hydrogen bonding interactions and typical distances based on data from related hydrazinyl and tetrazole compounds, as specific experimental data for this compound is not available.
Co-crystallization Studies
Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. The components of a co-crystal are held together by non-covalent interactions, primarily hydrogen bonds.
Given the hydrogen bonding capabilities of this compound, it is a promising candidate for co-crystallization studies. The hydrazinyl group can act as a hydrogen bond donor, while the tetrazole nitrogen atoms can act as acceptors. This allows for the selection of co-formers that have complementary functional groups. For example, carboxylic acids, which are excellent hydrogen bond donors, could form strong hydrogen bonds with the tetrazole nitrogen atoms. Conversely, molecules with good hydrogen bond acceptor groups, such as pyridines or amides, could interact with the hydrazinyl N-H groups.
While specific co-crystallization studies involving this compound have not been reported in the surveyed scientific literature, the principles of crystal engineering suggest that a variety of co-crystals could be formed. The selection of a suitable co-former would depend on the desired properties of the resulting solid, such as solubility, stability, or melting point. The analysis of hydrogen bond propensities, such as through the use of hydrogen bond propensity tools, would be a critical step in the rational design of co-crystals of this compound.
Applications of 1 3 Hydrazinylphenyl 1h Tetrazole As an Organic Building Block for Advanced Materials
Design Principles for Functional Materials Incorporating Nitrogen Heterocycles
The design of functional materials built from nitrogen-containing heterocyclic compounds is a cornerstone of modern materials science. acs.org These heterocycles are integral components in a vast array of materials, from pharmaceuticals to organic electronics and porous frameworks. acs.orgberkeley.edu The inclusion of nitrogen atoms within a cyclic structure introduces a range of properties that can be harnessed for specific applications.
Key design principles for functional materials incorporating nitrogen heterocycles like the tetrazole in 1-(3-Hydrazinylphenyl)-1H-tetrazole include:
High Nitrogen Content: Tetrazoles are among the most nitrogen-rich stable heterocyclic compounds. acs.org This high nitrogen content is desirable for creating high-energy materials and materials with specific gas affinities, as the nitrogen atoms can act as basic sites for CO2 capture. lifechemicals.com
Electronic Properties and Aromaticity: The tetrazole ring is an aromatic system with a high density of electronegative nitrogen atoms. This influences the molecule's electronic properties, making it a useful component in organic semiconductors and optoelectronic devices. The tetrazole group can act as a stable surrogate for carboxylic acids, a feature widely used in medicinal chemistry that also translates to materials science for creating robust, functional analogues. lifechemicals.comacs.org
Coordinative Ability: The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, enabling them to coordinate with metal ions. lifechemicals.comacs.org This property is exploited in the design of metal-organic frameworks (MOFs) and for post-synthetic modification of materials, allowing for the introduction of catalytic sites or tuning of electronic properties. alfa-chemistry.comnih.gov The tetrazole ring can form multiple hydrogen bonds, which helps in directing the self-assembly of supramolecular structures and enhancing the stability of crystalline frameworks. nih.gov
Reversible Covalent Bond Formation: Functional groups attached to the heterocyclic core, such as the hydrazinyl group in this compound, are crucial for construction. The reactivity of hydrazines allows for the formation of stable, dynamic covalent bonds (e.g., hydrazones), which is a key principle in the synthesis of crystalline and porous covalent organic frameworks (COFs). acs.orgberkeley.edunih.govresearchgate.net This allows for "error correction" during the crystallization process, leading to highly ordered materials. tcichemicals.com
By strategically combining these features, chemists can design and synthesize new materials with tailored properties for applications ranging from gas storage and separation to catalysis and electronics.
Integration into Polymeric Materials
The dual functionality of this compound allows for its incorporation into polymeric structures through two main strategies: as a monomer in polymerization reactions or as a functional pendant group attached to an existing polymer chain.
The hydrazinyl (-NHNH2) group is a potent nucleophile that can participate in various condensation polymerization reactions. When this compound is used as a monomer, the hydrazinyl moiety can react with complementary difunctional monomers to form a polymer backbone. For instance, reaction with dicarboxylic acids or their activated derivatives (like diacyl chlorides) would lead to the formation of polyamides containing the phenyl-tetrazole unit as a recurring segment in the main chain. nih.gov
The general reaction involves the formation of an amide bond between the hydrazine (B178648) and the carboxylic acid derivative, typically with the elimination of a small molecule like water or HCl. The presence of the bulky phenyl-tetrazole group within the polymer backbone would significantly influence the polymer's properties, such as its thermal stability, solubility, and mechanical strength.
Table 1: Potential Polymerization Reactions Involving this compound
| Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |
| Dicarboxylic Acid / Diacyl Chloride | Amide | Polyamide (Nylon analogue) | High thermal stability, specific solubility, potential for metal coordination. |
| Dialdehyde / Diketone | Hydrazone | Polyhydrazone | Extended conjugation, electroactive, stimuli-responsive (pH). |
| Diisocyanate | Hydrazide-urea | Polyurea derivative | Strong intermolecular hydrogen bonding, high tensile strength. |
Alternatively, this compound can be grafted onto existing polymers as a side chain. This method allows for the modification of well-known commodity polymers, imparting new functionalities derived from the phenyl-tetrazole moiety. cmu.edu For example, a polymer with reactive sites, such as poly[3-(6-bromoalkyl)thiophene], could be functionalized through nucleophilic substitution, where the hydrazinyl group or an activated tetrazole nitrogen acts as the nucleophile. cmu.edu
Another approach involves modifying the phenyl ring of the building block itself (e.g., via bromination) to enable its coupling to a polymer backbone through reactions like Suzuki or Stille coupling. The resulting side-chain functionalized polymers would benefit from the properties of the tetrazole ring, such as its ability to coordinate metals, participate in hydrogen bonding, or increase the material's affinity for specific molecules like CO2. researchgate.netresearchgate.net This strategy has been successfully employed to create ion-solvating polymer electrolytes and liquid-crystalline polymers from other tetrazole-containing molecules. researchgate.netchemrxiv.org
Construction of Covalent Organic Frameworks (COFs)
Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and tunable porosity. acs.org The precise geometry and reactivity of this compound make it an excellent candidate for the bottom-up construction of functional COFs. tcichemicals.com
In the synthesis of COFs, this compound can act as a linker that connects to other multitopic building blocks. The primary role in linkage formation is played by the hydrazinyl group. This group readily undergoes condensation reactions with aldehydes to form highly stable hydrazone bonds (-C=N-NH-). acs.orgberkeley.edunih.govresearchgate.net When combined with poly-aldehyde monomers (e.g., trialdehydes), this reaction leads to the formation of an extended, porous, and crystalline network. acs.orgberkeley.edunih.govresearchgate.net The reversibility of hydrazone formation under reaction conditions is key to obtaining a highly ordered, crystalline structure, as it allows for "proofreading" and self-correction during the growth of the framework. tcichemicals.com
While the hydrazinyl group forms the primary covalent linkage of the framework, the tetrazole-phenyl portion acts as the structural body of the linker. The tetrazole ring, with its high nitrogen content and potential for dipole-dipole interactions and hydrogen bonding, lines the walls of the COF pores. nih.gov This functionalization of the pore surface is crucial for imparting specific properties to the material, such as selective gas adsorption. alfa-chemistry.comnih.gov Furthermore, the nitrogen atoms of the tetrazole ring can serve as binding sites for metal ions in post-synthetic modification, introducing catalytic activity or enhancing gas uptake capacity. lifechemicals.com
The ability to design porous architectures with specific functions is a hallmark of COF chemistry. acs.orgchinesechemsoc.org The structure of the this compound building block directly influences the resulting COF's architecture. By combining this C2-symmetric linear linker with linkers of different geometries (e.g., C3-symmetric trialdehydes), it is possible to create frameworks with specific network topologies (e.g., hexagonal or kagome) and predictable pore sizes. nih.govnih.govresearchgate.net
The chemical environment within the pores can be precisely engineered. The presence of the tetrazole rings on the pore walls creates a nitrogen-rich surface, which can enhance the selective adsorption of CO2 over other gases like N2 or CH4 due to favorable dipole-quadrupole interactions. rsc.orgrsc.org The pore size can be tuned by changing the length of the co-linker used in the synthesis. This allows for the creation of materials optimized for specific gas separation tasks based on kinetic sieving. nih.govrsc.org By creating hierarchical pore structures—combining micropores for selective adsorption with larger mesopores for efficient mass transport—the performance of these materials in applications like catalysis and guest delivery can be significantly improved. nih.gov
Table 2: Properties of Representative Covalent Organic Frameworks with Hydrazine- or Tetrazole-Based Linkers
| Framework Name | Linkers Used | Linkage Type | Pore Size (Å) | Surface Area (m²/g) | Application Highlight |
| COF-670-hydrazine | 4,4′,4″,4‴-methanetetrayltetrabenzaldehyde, Hydrazine | Hydrazine | 6 | ~700 | Water harvesting from air. acs.orgberkeley.eduresearchgate.net |
| ND-COF-1 | Norbornane-based diamine, 1,3,5-Triformylphloroglucinol | β-ketoenamine | ~15.4 | 1178 | Selective CO2/N2 and CH4/N2 separation. rsc.org |
| HHU-5 | 5-(1H-tetrazol-5-yl)-1,3-bis(3,5-dicarboxylphenyl)benzene, Cu(II) | Carboxylate, Tetrazolate | - | 2070 (BET) | High and selective CO2 adsorption. nih.gov |
| PT-COF | Pyrene tetraaniline, Triazine tribenzaldehyde | Imine | 18 and 32 | 1089 | Organocatalysis, CO2 adsorption. nih.gov |
Note: This table includes examples of frameworks built from linkers containing hydrazine or tetrazole functionalities to illustrate the potential of this compound in similar structures.
Potential Applications in Organic Electronics and Optoelectronics
Investigation of Semiconducting Properties in Tetrazole-Hydrazine Systems
There is a notable absence of published research specifically investigating the semiconducting properties of this compound or closely related tetrazole-hydrazine systems. The potential semiconducting behavior of such a compound would be influenced by the interplay of the electron-withdrawing tetrazole ring, the electron-donating hydrazine group, and the connecting phenyl ring. This combination of functionalities could theoretically lead to intramolecular charge transfer characteristics, a feature often sought in organic semiconductors.
Theoretical studies using methods like Density Functional Theory (DFT) have been employed to predict the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of various tetrazole derivatives. bohrium.comasrjetsjournal.org These computational approaches are crucial in screening potential candidates for organic electronic applications. However, no such computational studies were found for this compound in the available literature.
The charge transport properties are fundamental to a material's performance as a semiconductor. nih.gov For any new tetrazole-based material to be considered for electronic applications, detailed studies on its charge carrier mobility, thin-film morphology, and environmental stability would be required.
Development of Novel Organic Light-Emitting Materials
The development of novel organic light-emitting materials is a key area of research for next-generation displays and solid-state lighting. While some tetrazole derivatives have been explored for their photoluminescent properties and potential use in OLEDs, there is no specific information available regarding the light-emitting characteristics of this compound. mdpi.comuc.pt
The photoluminescence of a molecule is determined by its electronic structure and the nature of its excited states. The introduction of a hydrazine group onto the phenyl-tetrazole scaffold could potentially influence the emission wavelength and quantum yield. Studies on the photochemistry of some phenyl-tetrazole derivatives have been conducted, but these have mainly focused on their photo-induced fragmentation and rearrangement reactions rather than their potential as stable emitters. mdpi.comuc.pt
For a compound to be a viable candidate for OLED applications, it should exhibit high photoluminescence quantum yield in the solid state, good thermal stability, and suitable energy levels for efficient charge injection and transport in a device architecture. The synthesis and characterization of various tetrazole derivatives for potential use in OLEDs is an active field, but the specific combination of a hydrazinyl group with a phenyl-tetrazole for this purpose has not been documented in the reviewed literature.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Paradigms
The synthesis of tetrazole derivatives is continually evolving, with a strong emphasis on developing more efficient, safer, and environmentally friendly methods. For 1-(3-Hydrazinylphenyl)-1H-tetrazole, future research will likely focus on the adoption of novel synthetic paradigms such as flow chemistry and mechanochemistry.
Flow Chemistry: This approach involves performing chemical reactions in a continuous-flow reactor rather than in a traditional batch process. For the synthesis of tetrazoles, flow chemistry offers significant advantages, including enhanced safety by minimizing the accumulation of potentially hazardous intermediates like azides and diazotetrazoles. ntnu.no The high heat and mass transfer rates inherent in microreactors allow for precise control over reaction conditions, leading to higher yields and purity in shorter reaction times. ntnu.no For instance, multistep syntheses of tetrazole compounds have been successfully demonstrated in microchemical systems, highlighting the potential for safe and efficient production. ntnu.no This methodology could be adapted for the synthesis of this compound, potentially involving the continuous reaction of a substituted phenylhydrazine (B124118) with a tetrazole-forming reagent. The development of a continuous-flow process for related nitrogen-containing heterocycles, such as pyrazoles from hydrazines, further supports the feasibility of this approach. rsc.orgmdpi.comgalchimia.com
Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical force to induce chemical reactions. Mechanochemical methods are gaining traction as a green chemistry approach, as they can reduce or eliminate the need for hazardous solvents. acs.org Recent studies have shown the successful regioselective N-2 alkylation of tetrazoles using phenacyl halides under mechanochemical conditions, demonstrating the viability of this technique for modifying the tetrazole ring. acs.org The application of mechanochemistry to the primary synthesis of the this compound core could offer a more sustainable and efficient alternative to traditional solution-phase methods.
Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is crucial. The integration of advanced spectroscopic techniques for in-situ reaction monitoring will be instrumental in achieving this.
Real-time monitoring allows for the precise tracking of reactant consumption, intermediate formation, and product generation. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy , Nuclear Magnetic Resonance (NMR) spectroscopy , and Raman spectroscopy can be coupled with reaction vessels to provide continuous data streams. For example, in the synthesis of tetrazoles, FT-IR can monitor the disappearance of the azide (B81097) and nitrile stretching bands and the appearance of the tetrazole ring vibrations. nih.govacs.org Similarly, ¹H and ¹³C NMR can track the chemical shifts of protons and carbons, respectively, providing detailed structural information as the reaction progresses. nih.gov The characterization of synthesized tetrazole derivatives is routinely performed using these techniques, and their application to in-situ monitoring is a logical next step. nih.govscilit.com This real-time data can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading, leading to improved yields and reduced reaction times.
Leveraging Predictive Modeling and Machine Learning in Compound Design and Synthetic Optimization
The fields of predictive modeling and machine learning are revolutionizing chemical research by enabling the in silico design and optimization of molecules and reactions. For this compound, these computational tools can be applied in several ways.
Compound Design: Machine learning models, particularly those based on quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) principles, can be trained on existing data for tetrazole derivatives to predict their biological activities and physicochemical properties. rsc.orgresearchgate.net By understanding the structural features that contribute to desired properties, new derivatives of this compound with enhanced efficacy or improved safety profiles can be designed. nih.govnih.govresearchgate.net For example, models can predict the thermal stability of energetic materials containing tetrazole rings, which is a critical safety parameter. rsc.org
Synthetic Optimization: Machine learning algorithms can also be used to optimize synthetic routes. By analyzing data from previous experiments, these models can predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts for the synthesis of this compound. researchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. Explainable AI methods, such as SHAP (Shapley Additive Explanations), can provide insights into the model's predictions, helping chemists to understand the underlying chemical principles. nih.gov
Interdisciplinary Research: Synergies with Inorganic and Material Sciences
The unique properties of the tetrazole ring, including its high nitrogen content and ability to coordinate with metal ions, make this compound a promising candidate for interdisciplinary research, particularly in inorganic and materials science. rsc.orgulisboa.pt
The tetrazole moiety can act as a ligand, forming coordination complexes with various metal ions. ulisboa.pt These metal-tetrazole frameworks can exhibit interesting properties, such as fluorescence, magnetism, and catalytic activity. ulisboa.pt For example, copper-tetrazole coordination polymers have been shown to be versatile functional materials. ulisboa.pt The hydrazinyl group on the phenyl ring of this compound provides an additional coordination site, allowing for the formation of more complex and potentially multifunctional materials.
Furthermore, tetrazole-containing compounds are known for their high energy content and are being investigated as energetic materials. researchgate.netwikipedia.orgnih.gov The thermal stability and decomposition products of this compound and its derivatives could be of interest in this field. The goal is to develop materials that have a good balance of high performance and stability. researchgate.net
Advancements in Sustainable and Environmentally Benign Chemical Transformations for Industrial Scale-Up
As the potential applications of this compound become more apparent, the need for a sustainable and scalable synthetic route will become critical. Future research will undoubtedly focus on developing environmentally benign chemical transformations suitable for industrial production.
This involves several key aspects of green chemistry:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water or bio-based solvents. nih.gov
Catalysis: Employing catalysts, particularly heterogeneous catalysts, that can be easily recovered and reused, thus minimizing waste. acs.orgrsc.orgacs.org Nanocatalysts, for example, have shown great promise in the green synthesis of tetrazoles due to their high surface area and recyclability. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov
The development of such sustainable processes will be crucial for the eventual commercialization of this compound and its derivatives, ensuring that their production has a minimal environmental impact. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-Hydrazinylphenyl)-1H-tetrazole, and how can reaction conditions be optimized?
- The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or via metal-catalyzed coupling reactions. Microwave irradiation and heterogeneous catalysts (e.g., Zn/Al hydrotalcite) have been shown to enhance reaction efficiency and yield in similar tetrazole syntheses . Optimization parameters include solvent choice (e.g., ethanol or toluene), temperature control (80–120°C), and stoichiometric ratios of precursors. Purification often employs column chromatography with ethyl acetate/petroleum ether gradients .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR for structural elucidation of hydrazinyl and tetrazole moieties .
- Infrared Spectroscopy (IR) : Identification of N–H (3200–3400 cm) and C=N (1600–1650 cm) stretches characteristic of tetrazoles .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validation of purity and stoichiometry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Tetrazole derivatives are explored as bioisosteres for carboxylic acids due to their metabolic stability. Specific applications include:
- HIV-1 Reverse Transcriptase Inhibition : Computational docking studies suggest structural analogs bind to viral enzymes .
- Anti-inflammatory and Analgesic Agents : Triazole-tetrazole hybrids (e.g., LQFM-096) demonstrate activity in pain and inflammation models .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity and stability of this compound derivatives?
- Molecular Dynamics Simulations : Assess binding affinity to targets like HIV-1 reverse transcriptase .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N···H, C···H) stabilizing crystal structures .
- Thermokinetic Modeling : Predict decomposition pathways using differential scanning calorimetry (DSC) data and Arrhenius equations .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data for tetrazole derivatives?
- Systematic Reaction Screening : Vary catalysts (e.g., nano-TiCl·SiO vs. Pd/triphenylphosphine) to identify reproducibility issues .
- Meta-Analysis of Biological Assays : Compare in vitro vs. in vivo results (e.g., anti-inflammatory IC values) to address bioavailability discrepancies .
Q. How does the hydrazinylphenyl substituent influence the thermokinetic and energetic properties of 1H-tetrazoles?
- Thermogravimetric Analysis (TGA) : Hydrazinyl groups may lower decomposition temperatures compared to chloro- or nitro-substituted analogs .
- Detonation Performance : Calculate velocity () and pressure () via EXPLO5 software; hydrazinyl derivatives likely exhibit lower (~4400 m/s) due to reduced oxygen balance .
Q. What advanced crystallographic techniques validate the structural stability of this compound?
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between tetrazole and phenyl rings (e.g., ~63° in analogs) to assess planarity .
- Hydrogen Bonding Networks : Identify O–H···N and N–H···O interactions stabilizing the lattice using Crystal Explorer .
Methodological Considerations
Q. How are phosphoramidite coupling reactions optimized using 1H-tetrazole derivatives in nucleic acid synthesis?
- Activator Selection : 1H-tetrazole facilitates rapid coupling (>90% efficiency) in DNA/RNA synthesis but requires extended reaction times (≥12 minutes) for RNA due to steric hindrance .
- Solubility Management : Use polar aprotic solvents (e.g., acetonitrile) to prevent precipitation during solid-phase synthesis .
Q. What experimental protocols ensure safe handling of hydrazine-containing intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
